molecular formula C21H15ClN2O2S2 B11663919 4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

Cat. No.: B11663919
M. Wt: 426.9 g/mol
InChI Key: QSVGZYHNMLETBP-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(2-phenyl-1,3-thiazol-4-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling systems are also employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern on the benzene and thiazole rings.

Properties

Molecular Formula

C21H15ClN2O2S2

Molecular Weight

426.9 g/mol

IUPAC Name

4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H15ClN2O2S2/c22-17-9-11-19(12-10-17)28(25,26)24-18-8-4-7-16(13-18)20-14-27-21(23-20)15-5-2-1-3-6-15/h1-14,24H

InChI Key

QSVGZYHNMLETBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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